Deoxy-2-fluoro-B-D-cellotrioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxy-2-fluoro-beta-D-cellotrioside is a synthetic oligosaccharide composed of three glucose units linked by glycosidic bonds, with a fluorine atom replacing a hydroxyl group at the second carbon of one of the glucose units. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Deoxy-2-fluoro-beta-D-cellotrioside typically involves the selective fluorination of a precursor oligosaccharide. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under anhydrous conditions to prevent hydrolysis and at low temperatures to control the reaction rate .
Industrial Production Methods: Industrial production of Deoxy-2-fluoro-beta-D-cellotrioside involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Types of Reactions:
Oxidation: Deoxy-2-fluoro-beta-D-cellotrioside can undergo oxidation reactions, particularly at the primary alcohol groups, forming corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to its corresponding deoxy form using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Deoxy derivatives.
Substitution: Various nucleophilic substitution products.
Wissenschaftliche Forschungsanwendungen
Deoxy-2-fluoro-beta-D-cellotrioside has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorine substitution on carbohydrate chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against glycosidases.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interfere with carbohydrate-processing enzymes.
Industry: Utilized in the synthesis of fluorinated oligosaccharides for various industrial applications.
Wirkmechanismus
The mechanism of action of Deoxy-2-fluoro-beta-D-cellotrioside involves its interaction with carbohydrate-processing enzymes. The fluorine atom at the second carbon creates a steric hindrance and electronic effects that inhibit the enzyme’s activity. This inhibition can disrupt various biological processes, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
2’-Deoxy-2’-fluorocytidine: Another fluorinated carbohydrate with antiviral properties.
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Known for its inhibitory effects on hepatitis C virus replication.
Uniqueness: Deoxy-2-fluoro-beta-D-cellotrioside is unique due to its specific structure, which combines the properties of fluorinated carbohydrates with the characteristics of oligosaccharides. This combination allows it to interact with a broader range of enzymes and biological targets compared to other similar compounds .
Eigenschaften
Molekularformel |
C18H31FO15 |
---|---|
Molekulargewicht |
506.4 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4S,5R,6S)-5-fluoro-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H31FO15/c19-7-9(24)14(5(2-21)30-16(7)29)33-18-13(28)11(26)15(6(3-22)32-18)34-17-12(27)10(25)8(23)4(1-20)31-17/h4-18,20-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16+,17+,18+/m1/s1 |
InChI-Schlüssel |
BZNXZJAUEMJQJB-QSCMNUSVSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)F)O)CO)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)F)O)CO)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.